2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
CAS No.: 2121512-09-0
Cat. No.: VC11676226
Molecular Formula: C12H14BBr2FO2
Molecular Weight: 379.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121512-09-0 |
|---|---|
| Molecular Formula | C12H14BBr2FO2 |
| Molecular Weight | 379.86 g/mol |
| IUPAC Name | 2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 |
| Standard InChI Key | UBSYNNGKKUAXKI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS No. 2121512-09-0) is a boronic acid derivative with the molecular formula C₁₂H₁₄BBr₂FO₂ and a molecular weight of 379.86 g/mol. Its structure consists of a phenyl ring substituted with two bromine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the boron atom. The SMILES notation for this compound is Brc1cc(F)c(c(c1)Br)B1OC(C(O1)(C)C)(C)C, which encodes the spatial arrangement of substituents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C₁₂H₁₄BBr₂FO₂ |
| Molecular Weight | 379.86 g/mol |
| CAS Registry Number | 2121512-09-0 |
| XLogP3 | 4.2 (estimated) |
| Topological Polar Surface Area | 18.5 Ų |
Reactivity and Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The primary utility of this compound lies in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms biaryl or alkyl-aryl bonds. Key advantages include:
-
Chemoselectivity: The bromine atoms at the 2- and 4-positions direct coupling to specific sites on partner aryl halides, enabling regioselective synthesis.
-
Stability: The pinacol ester group stabilizes the boronic acid, preventing protodeboronation and enhancing shelf life compared to free boronic acids .
Table 2: Comparative Reactivity of Halogenated Boronic Esters
| Compound | Relative Reactivity (vs. PhBpin) | Preferred Coupling Partners |
|---|---|---|
| 2,4-Dibromo-6-fluorophenylboronic ester | 0.85 | Aryl iodides, triflates |
| 2,6-Dichloro-4-fluorophenylboronic ester | 0.92 | Aryl bromides, chlorides |
| Phenylboronic acid pinacol ester | 1.00 | Aryl bromides, iodides |
Data adapted from industrial catalogs and reactivity studies .
Emerging Applications in Medicinal Chemistry
Recent studies highlight the compound’s potential in synthesizing kinase inhibitors and heterocyclic drug candidates. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume